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Abstract
(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine

ring system linked to a pyrazole moiety and functionalized with a hydroxymethyl group. This

unique structural combination of hydrogen bond donors and acceptors, along with its aromatic

features, makes it a valuable building block in medicinal chemistry and materials science.[1][2]

Its scaffold is prevalent in a range of biologically active molecules, serving as a key

intermediate in the synthesis of novel therapeutic agents targeting neurological disorders,

inflammatory conditions, and cancers.[1] This guide provides a comprehensive overview of its

chemical properties, a detailed synthetic protocol, spectroscopic analysis, and explores its

current and potential applications in the field of drug discovery.

Nomenclature and Chemical Identity
The systematic IUPAC name for this compound is (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol.
It is also commonly referred to by its synonym, (6-Pyrazol-1-yl-pyridin-3-yl)methanol.[1] The

molecule's core structure consists of a pyridine ring substituted at the 6-position with a 1H-

pyrazol-1-yl group and at the 3-position with a methanol (hydroxymethyl) group.
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Figure 1: Chemical Structure of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol.

This structure combines a donor-acceptor pyridine ring with the versatile pyrazole heterocycle,

making it a prime candidate for forming coordination complexes and participating in hydrogen-

bonding studies.[2]

Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Source(s)

CAS Number 748796-38-5 [1][3]

Molecular Formula C₉H₉N₃O [1][4]

Molecular Weight 175.19 g/mol [1][4]

Appearance White or light yellow solid [1]

Purity ≥ 95-96% [1]

InChI Key
VJGBDROPWUIYLD-

UHFFFAOYSA-N
[4]

Canonical SMILES OCc1ccc(nc1)-n2cccn2 [4]

Storage Conditions Store at 0-8 °C [1]

| Solubility | Soluble in organic solvents like methanol and DMSO |[1] |

Synthesis and Purification
The synthesis of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is typically achieved through a

multi-step process. A common and efficient strategy involves the nucleophilic aromatic

substitution of a halogenated pyridine precursor with pyrazole, followed by the reduction of an

ester or aldehyde group at the 3-position of the pyridine ring.

Proposed Synthetic Workflow
The rationale for this two-step approach is its reliability and the commercial availability of the

starting materials. The initial substitution reaction leverages the electron-withdrawing nature of
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the pyridine nitrogen to activate the ring for nucleophilic attack by pyrazole. The subsequent

reduction of the ester is a standard, high-yielding transformation.

Methyl 6-chloropyridine-3-carboxylate
+ 1H-Pyrazole

Nucleophilic Aromatic
Substitution

(e.g., K₂CO₃, DMF, Heat)

Intermediate:
Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate

Ester Reduction
(e.g., LiAlH₄ or NaBH₄,

THF/Methanol)

Final Product:
(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol

Purification
(Column Chromatography)

Click to download full resolution via product page

Figure 2: Proposed synthetic workflow for (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol.

Experimental Protocol: Synthesis
This protocol describes a representative procedure based on established chemical principles

for analogous compounds.

Materials:

Methyl 6-chloropyridine-3-carboxylate

1H-Pyrazole

Potassium carbonate (K₂CO₃), anhydrous

Dimethylformamide (DMF), anhydrous

Sodium borohydride (NaBH₄)

Tetrahydrofuran (THF), anhydrous

Methanol (MeOH)

Ethyl acetate (EtOAc)

Hexanes

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Step 1: Synthesis of Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 6-

chloropyridine-3-carboxylate (1.0 eq), 1H-pyrazole (1.2 eq), and anhydrous potassium

carbonate (2.5 eq).

Add anhydrous DMF to the flask to create a solution with a concentration of approximately

0.5 M with respect to the starting pyridine.

Causality: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate

and facilitates the nucleophilic substitution. K₂CO₃ acts as a base to deprotonate pyrazole

in situ, forming the nucleophile.

Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting material is consumed

(typically 6-12 hours).

Cool the mixture to room temperature and pour it into ice-water.

Extract the aqueous mixture with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude intermediate. This intermediate can

be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Reduction to (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol

Dissolve the crude methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate (1.0 eq) in a mixture of

THF and methanol (e.g., a 4:1 ratio).

Cool the solution to 0 °C in an ice bath.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1591058?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add sodium borohydride (NaBH₄) (3.0-4.0 eq) portion-wise to the solution.

Causality: NaBH₄ is a selective reducing agent for esters and ketones. The reaction is

performed at 0 °C to control the exothermic reaction and prevent side reactions. Methanol

acts as a proton source for the workup of the borate-ester complex.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 2-4 hours, monitoring by TLC.

Once the reaction is complete, carefully quench the reaction by slowly adding water at 0 °C,

followed by saturated NaHCO₃ solution.

Extract the product with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Step 3: Purification

Purify the crude product by flash column chromatography on silica gel, using a gradient of

ethyl acetate in hexanes as the eluent.

Combine the fractions containing the pure product and evaporate the solvent to yield (6-(1H-
Pyrazol-1-yl)pyridin-3-yl)methanol as a white or light yellow solid.[1]

Spectroscopic Characterization
Characterization of the final product is essential to confirm its identity and purity. High-

resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy

are primary methods. While specific experimental data is proprietary or not widely published, a

predicted NMR spectrum can be inferred from the structure.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, values are estimates)
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¹H NMR
Predicted δ
(ppm)

Multiplicity Integration Assignment

Pyridine-H ~8.50 d 1H H2

Pyridine-H ~7.90 dd 1H H4

Pyridine-H ~7.70 d 1H H5

Pyrazole-H ~8.30 d 1H Pyrazole-H5'

Pyrazole-H ~7.80 d 1H Pyrazole-H3'

Pyrazole-H ~6.60 t 1H Pyrazole-H4'

-CH₂- ~4.60 d 2H -CH₂OH

| -OH | ~5.40 | t | 1H | -CH₂OH |

¹³C NMR Predicted δ (ppm) Assignment

Pyridine-C ~152 C6

Pyridine-C ~148 C2

Pyridine-C ~139 C4

Pyridine-C ~135 C3

Pyridine-C ~112 C5

Pyrazole-C ~142 C3'

Pyrazole-C ~128 C5'

Pyrazole-C ~108 C4'

Methanol-C ~62 -CH₂OH

Note: Predicted shifts are based on analogous structures and standard chemical shift tables.

Actual values may vary.[5][6]

Reactivity and Applications in Drug Discovery

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubs.acs.org/doi/pdf/10.1021/acsomega.5c10907
https://www.researchgate.net/figure/1-H-NMR-d-ppm-and-IR-Cm-1-spectra-of-some-2-11-derivatives_tbl1_267559826
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The pyrazole moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in

numerous approved drugs, including kinase inhibitors for cancer and anti-inflammatory agents.

[7] The combination of the pyrazole and pyridine rings in (6-(1H-Pyrazol-1-yl)pyridin-3-
yl)methanol creates a versatile platform for drug design.

Chemical Reactivity
Hydroxyl Group: The primary alcohol is the main site of reactivity. It can be easily oxidized to

an aldehyde or carboxylic acid, or converted to various esters and ethers. This functional

handle allows for the straightforward attachment of other molecular fragments, a key step in

building a library of derivatives for structure-activity relationship (SAR) studies.

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. It can also

act as a ligand for metal coordination.[1]

Pyrazole Ring: The pyrazole ring is generally stable but can participate in electrophilic

substitution under certain conditions.

Role as a Key Intermediate
This compound serves as a crucial starting material or intermediate in the synthesis of more

complex molecules with therapeutic potential.[1] The pyrazole-pyridine core is a key feature in

a number of kinase inhibitors and other targeted therapies.[7] Research indicates its utility in

developing compounds for:

Neurological Disorders: As a building block for agents targeting CNS pathways.[1]

Oncology: The scaffold is related to structures found in MET kinase inhibitors and other anti-

cancer agents.[1][8]

Inflammation: The pyrazole nucleus is a well-known pharmacophore in anti-inflammatory

drugs.[1]
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Figure 3: Logical flow from the core building block to potential therapeutic applications.

Conclusion
(6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol is a compound of significant interest to the

scientific and drug development community. Its well-defined structure, accessible synthesis,

and versatile reactivity make it an invaluable tool for creating novel molecular entities. The

presence of the proven pyrazole-pyridine pharmacophore suggests a high potential for its

derivatives to interact with important biological targets, paving the way for the development of

next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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